molecular formula C9H5BrClNO3S B13259951 3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride

3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13259951
M. Wt: 322.56 g/mol
InChI Key: UBYWQHKQRMDFHC-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a 3-bromophenyl group at position 3 and a sulfonyl chloride group at position 5. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, often used to prepare sulfonamides, sulfonate esters, and other derivatives with applications in pharmaceuticals and agrochemicals . The bromophenyl substituent may influence electronic properties, solubility, and bioactivity, as seen in structurally related halogenated compounds .

Properties

Molecular Formula

C9H5BrClNO3S

Molecular Weight

322.56 g/mol

IUPAC Name

3-(3-bromophenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C9H5BrClNO3S/c10-7-3-1-2-6(4-7)8-5-9(15-12-8)16(11,13)14/h1-5H

InChI Key

UBYWQHKQRMDFHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves multi-step reactions. One common method includes the following steps:

    Oxazole Formation: The construction of the oxazole ring through cyclization reactions.

    Sulfonylation: The addition of the sulfonyl chloride group to the oxazole ring.

These reactions often require specific catalysts and conditions to proceed efficiently. For example, the bromination step may use bromine or N-bromosuccinimide (NBS) as the brominating agent, while the cyclization to form the oxazole ring may involve the use of strong acids or bases .

Industrial Production Methods

In an industrial setting, the production of 3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and various substituted oxazole derivatives .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride is primarily related to its ability to interact with biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This reactivity makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and analogous halogen-substituted derivatives:

Compound Name Core Structure Key Functional Groups Bioactivity (IC50/LC50) Reference
3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride 1,2-Oxazole Bromophenyl, sulfonyl chloride Not reported in evidence N/A
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on Chalcone (enone) Bromophenyl, ketone, p-tolyl 42.22 μg/mL (MCF-7)
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on Chalcone (enone) Bromophenyl, ketone, 4-isopropylphenyl 22.41 μg/mL (MCF-7)
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride 1,2,4-Oxadiazole Bromophenyl, methanamine hydrochloride Not reported

Notes:

Chalcone Derivatives (Compounds 3 and 4): These compounds share the 3-bromophenyl substituent with the target molecule but differ in their enone backbone. The sulfonyl chloride group in the target compound contrasts with the ketone functionality in chalcones, suggesting divergent reactivity and biological targets. Notably, chalcones with bromophenyl groups exhibit cytotoxic effects against MCF-7 breast cancer cells, with IC50 values ranging from 22.41 to 42.22 μg/mL .

The methanamine hydrochloride substituent introduces basicity, unlike the electrophilic sulfonyl chloride group .

Bioactivity and Mechanism Insights

  • Cytotoxicity in Chalcones: The 3-bromophenyl-substituted chalcones (compounds 3 and 4) demonstrate significant cytotoxicity against MCF-7 cells, suggesting that halogenated aromatic groups enhance bioactivity. However, the ketone-enone system in chalcones may facilitate interactions with cellular targets like tubulin or kinases, which are less relevant to sulfonyl chlorides .
  • Their reactivity enables conjugation with amines to form sulfonamides, a common pharmacophore in antibiotics and protease inhibitors .

Biological Activity

3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride is an oxazole derivative characterized by a bromophenyl group at the 3-position and a sulfonyl chloride group at the 5-position. Its molecular formula is C9_9H5_5BrClNO3_3S, with a molecular weight of 322.56 g/mol. The compound's structure suggests significant potential for biological interactions, particularly due to the highly reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules.

Antimicrobial Activity

Research indicates that compounds similar to 3-(3-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride exhibit promising antimicrobial properties. For instance, studies on related oxazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacterial strains. In particular, the presence of a bromine substituent has been associated with enhanced antimicrobial activity .

Table 1: Antimicrobial Activity of Related Oxazole Derivatives

CompoundActivity Against Gram-Positive BacteriaMIC (mg/L)Notes
3-(2-Bromophenyl)-1,2-oxazole-5-sulfonyl chlorideEffective against MRSA6.25Inhibitory effects noted
1,3-Oxazol-5(4H)-oneActive against Enterococcus faecium20Significant biofilm inhibition
N-acyl-α-amino ketonesModerate activity against E. faecalisVariesLower toxicity observed

Enzyme Inhibition Potential

The mechanism of action for compounds containing sulfonyl chloride groups often involves the formation of covalent bonds with nucleophilic residues in enzymes. This property makes them candidates for developing covalent inhibitors aimed at specific biological pathways. For instance, studies have shown that similar compounds can inhibit various enzymes by modifying their active sites.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study focused on synthesizing new oxazole derivatives demonstrated that certain compounds exhibited significant antibacterial and antibiofilm activities against strains such as Staphylococcus aureus and Enterococcus faecium. The presence of a bromine atom in these structures was noted to enhance their antimicrobial effects .
  • Toxicity Assessment : The toxicity profiles of related compounds were evaluated using the Daphnia magna model, revealing that many derivatives maintained low toxicity while exhibiting notable biological activity. This highlights the potential of these compounds as therapeutic agents with manageable safety profiles .

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